molecular formula C6H5BrF2N2O2 B2440561 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006462-05-0

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2440561
CAS RN: 1006462-05-0
M. Wt: 255.019
InChI Key: YMJSHIWSUSFGBI-UHFFFAOYSA-N
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Description

“4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1049730-36-0 . It has a molecular weight of 211.01 . The compound is stored at 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole . The InChI code for this compound is 1S/C5H5BrF2N2/c6-4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.01 g/mol . It is stored at 4 degrees Celsius and is available in liquid form .

Scientific Research Applications

Antifungal Activity and Structure-Activity Relationships

Research has identified pyrazole derivatives as potent antifungal agents. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited moderate to excellent activities against various phytopathogenic fungi. The study demonstrated that specific structural modifications could significantly enhance antifungal efficacy, suggesting the importance of pyrazole derivatives in developing new antifungal agents (Shijie Du et al., 2015).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives have been a focus of research, highlighting the versatility of these compounds in chemical synthesis. Studies have detailed the preparation of various pyrazole compounds, exploring their potential applications in creating more complex molecules (Yang Yun-shang, 2011). These efforts underscore the utility of pyrazole-based intermediates in organic synthesis, leading to compounds with diverse biological and chemical properties.

Novel Heterocyclic Systems from Pyrazolidinediones

Another aspect of pyrazole research involves the development of new heterocyclic systems. For instance, reactions involving 4-bromo-1-phenyl-3,5-pyrazolidinedione have led to the creation of various fused and spiro heterocyclic compounds. Such studies are fundamental in expanding the chemical space of pyrazole derivatives, potentially leading to new materials with unique physical or biological activities (M. Abdel-rahman et al., 2004).

Potential for Nonlinear Optical Materials

Pyrazole derivatives have also been explored for their potential in nonlinear optical (NLO) applications. Synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by various spectroscopic methods, revealed that certain compounds exhibit significant optical nonlinearity. This suggests their suitability for optical limiting applications, showcasing the diverse applicability of pyrazole derivatives beyond biological activity (B. Chandrakantha et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O2/c7-3-1-11(2-4(8)9)10-5(3)6(12)13/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJSHIWSUSFGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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